molecular formula C6H11NO B1585505 2,4,5-Trimethyl-3-oxazoline CAS No. 22694-96-8

2,4,5-Trimethyl-3-oxazoline

Katalognummer B1585505
CAS-Nummer: 22694-96-8
Molekulargewicht: 113.16 g/mol
InChI-Schlüssel: YFSGRMONVCFYTC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2,4,5-Trimethyl-3-oxazoline is a yellow-orange liquid with a powerful, musty, nut-like odor . It is soluble in alcohol and propylene glycol but insoluble in water . It has a molecular formula of C6H11NO and a molecular weight of 113.16 . It is used as a flavor enhancer in fish and possesses a characteristic meat aroma .


Synthesis Analysis

Oxazoline, including 2,4,5-Trimethyl-3-oxazoline, is one of the most important five-membered heterocyclic species having one nitrogen and one oxygen in its backbone . Various synthetic protocols of oxazolines are based on the substrates involved such as amino alcohols, carboxylic acids, carbonyl compounds, alkenes, etc . A new catalytic protocol for the expedient synthesis of oxazolines from oxetanes has been disclosed .


Molecular Structure Analysis

The molecular structure of 2,4,5-Trimethyl-3-oxazoline is available as a 2D Mol file or as a computed 3D SD file . Oxazoline exists in three structural isomeric forms depending on the position of the double bond as 2-oxazoline, 3-oxazoline, and 4-oxazoline .


Chemical Reactions Analysis

The conventional approaches for oxazoline synthesis are based on cyclization of β-hydroxy or unsaturated amides . In the presence of In(OTf)3, various 3-amido oxetanes underwent smooth intramolecular cyclization to form the corresponding 2-oxazolines .


Physical And Chemical Properties Analysis

2,4,5-Trimethyl-3-oxazoline has a boiling point of 45-47°C at 12mm and a density of 0.919 g/cm³ . It has a flash point of 45-47°C/12mm and a predicted pKa of 6.27±0.60 . It is sensitive to air .

Wissenschaftliche Forschungsanwendungen

1. Synthesis and Fragrance Chemistry

Favreau et al. (2000) described the novel synthesis of aliphatic 3-oxazolines, including 2,4,5-trimethyl-3-oxazoline, highlighting its application in fragrance chemistry. This compound was found in various foods like cooked beef, roasted peanuts, or fried chicken and used as a flavoring agent (Favreau et al., 2000).

2. Biomedical Applications

Kronek et al. (2011) studied poly(2-oxazolines) for their potential in biomedical applications. They found that polymers with non-cytotoxic properties could be derived from 2-methyl-2-oxazoline and 2-ethyl-2-oxazoline, indicating the suitability of these compounds in medical and biological contexts (Kronek et al., 2011).

3. Catalytic Applications

Ward and Gade (2012) reviewed the use of oxazoline-containing ligands, like 2,4,5-trimethyl-3-oxazoline, in asymmetric catalysis with metals, emphasizing its utility in stereospecific polymerization of olefins and Lewis acid catalysis (Ward & Gade, 2012).

4. Corrosion and Scale Inhibition

Labriti et al. (2012) explored the use of oxazoline derivatives in corrosion and scale inhibition in cooling water systems, highlighting the synergistic effects of these compounds in preventing mild steel corrosion (Labriti et al., 2012).

5. Polymer Chemistry

Yahiaoui et al. (2007) investigated the polymerization of 2,4,4-trimethyl-2-oxazoline, emphasizing its potential in creating hydrosoluble polymers for various applications. They noted the effect of methyl group size on the polymerization process (Yahiaoui et al., 2007).

6. Stimulus-Responsive (Co)polymers

Jana and Uchman (2020) provided a comprehensive review of the design, solution properties, and applications of poly(2-oxazoline)-based stimulus-responsive copolymers. They highlighted the adaptability of these materials for biomedical applications like drug delivery and smart coatings (Jana & Uchman, 2020).

Safety And Hazards

When heated to decomposition, 2,4,5-Trimethyl-3-oxazoline emits toxic fumes of NOx . It is classified as a skin irritant, serious eye irritant, and may cause respiratory irritation . It is also classified as a flammable liquid and vapor .

Zukünftige Richtungen

The development of efficient approaches for oxazoline synthesis, including 2,4,5-Trimethyl-3-oxazoline, has been a constant pursuit in organic synthesis . The novel method of synthesis from oxetanes can be expanded for other acetoin-producing strains and gives the highest product titre and production efficiency so far devised for TMP production from renewable materials .

Eigenschaften

IUPAC Name

2,4,5-trimethyl-2,5-dihydro-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-4-5(2)8-6(3)7-4/h5-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFSGRMONVCFYTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=NC(O1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8047133
Record name 2,4,5-Trimethyl-3-oxazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8047133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellow orange liquid; Powerful, musty, slight green, wood, nut aroma
Record name 2,4,5-Trimethyl-delta-3-oxazoline
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1550/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

125.00 to 127.00 °C. @ 760.00 mm Hg
Record name 2,5-Dihydro-2,4,5-trimethyloxazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031199
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

slightly, Soluble in water, propylene glycol; insoluble in most fixed oils, Soluble (in ethanol)
Record name 2,5-Dihydro-2,4,5-trimethyloxazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031199
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 2,4,5-Trimethyl-delta-3-oxazoline
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1550/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.913-0.920
Record name 2,4,5-Trimethyl-delta-3-oxazoline
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1550/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

2,4,5-Trimethyl-3-oxazoline

CAS RN

22694-96-8
Record name 2,4,5-Trimethyl-3-oxazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22694-96-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2,4,5-Trimethyl-3-oxazoline
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Record name 2,4,5-Trimethyl-3-oxazoline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxazole, 2,5-dihydro-2,4,5-trimethyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.111.077
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,4,5-TRIMETHYL-3-OXAZOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KHQ1Z14L8P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2,5-Dihydro-2,4,5-trimethyloxazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031199
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
114
Citations
HY Fu, CT Ho - Journal of Agricultural and Food Chemistry, 1997 - ACS Publications
Volatile compounds formed from the reaction of 3-hydroxy-2-butanone/ammonium acetate at 25, 55 and 85 C were investigated. Six compounds were characterized by gas …
Number of citations: 15 pubs.acs.org
GP Rizzi - The Journal of Organic Chemistry, 1969 - ACS Publications
(8) Infrared spectra were obtained with a Perkin-Elmer Model 137 Infra-cord spectrophotometer. Samples were examined as liquid films unless otherwise noted. Ir absorption maxima …
Number of citations: 33 pubs.acs.org
CT Ho, GJ Hartman - Journal of Agricultural and Food Chemistry, 1982 - ACS Publications
2, 4, 5-Trimethyl-3-oxazoline and 2, 4, 5-trimethyloxazole were identified in the reaction mixture of dl-analine and 2, 3-butanedione. 2, 4, 5-Trimethyloxazole and 4, 5-dimethyloxazole …
Number of citations: 29 pubs.acs.org
J Xi, TC Huang, CT Ho - Journal of agricultural and food chemistry, 1999 - ACS Publications
The reactions between 3-hydroxy-2-butanone and ammoniun sulfide at 25, 50, 75, 100, 125, and 150 C were studied. Four well-known flavor compounds, 2,4,5-trimethyloxazole, 2,4,5-…
Number of citations: 17 pubs.acs.org
CT Ho, J Xi, HY Fu, TC Huang - Developments in Food Science, 1998 - Elsevier
Volatile compounds formed from the reaction of 3-hydroxy-2-butanone/ammonium sulfide at 25,50 and 70C were investigated. Two well-known aroma compounds, 2,4,5-…
Number of citations: 1 www.sciencedirect.com
TH Kim, JH Shin, HH Baek… - … of the Science of Food and …, 2001 - Wiley Online Library
For the production of volatile flavour compounds from Agastache rugosa Kuntze (Korean mint) suspension culture, callus was obtained from the leaves of A rugosa. Cell growth of A …
Number of citations: 56 onlinelibrary.wiley.com
Z Xiao, X Hou, X Lyu, L Xi, J Zhao - Biotechnology for Biofuels, 2014 - Springer
Background 2,3,5,6-Tetramethylpyrazine (TMP) is a popular food flavour additive. This biologically active ingredient has additional potential dietotherapy functions, such as in …
Number of citations: 54 link.springer.com
JA Maga - Journal of Agricultural and Food Chemistry, 1978 - ACS Publications
To date, numerous classes of compounds have been identified in foods, and their potential organoleptic sig-nificance has been the basis for extensive research and review. One such …
Number of citations: 41 pubs.acs.org
H Fu - 1995 - elibrary.ru
Model systems composed of 3-hydroxy-2-butanone with various ammonium salts, acetate, carbonate, oxalate or hydroxide, were set up to study the influence of nitrogen sources on …
Number of citations: 0 elibrary.ru
G MacLeod, BM Coppock - Journal of Agricultural and Food …, 1977 - ACS Publications
Using a modified Likens and Nickerson extraction procedure followed by low temperature/high vacuum distillation, representative samples of aroma volatiles were obtained from beef …
Number of citations: 79 pubs.acs.org

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